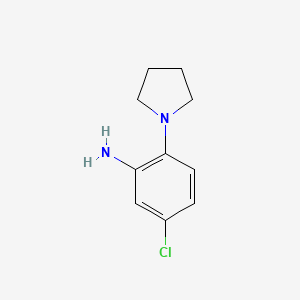

5-Chloro-2-(pyrrolidin-1-yl)aniline

CAS No.: 59504-29-9

Cat. No.: VC1969198

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59504-29-9 |

|---|---|

| Molecular Formula | C10H13ClN2 |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | 5-chloro-2-pyrrolidin-1-ylaniline |

| Standard InChI | InChI=1S/C10H13ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |

| Standard InChI Key | MWDWRKMVOHRBHW-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=C(C=C(C=C2)Cl)N |

| Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)Cl)N |

Introduction

Chemical Identity and Structure

Basic Information

5-Chloro-2-(pyrrolidin-1-yl)aniline is an organic compound that features a unique structural arrangement combining an aniline moiety with a pyrrolidine ring and a chlorine substituent. The basic identifying information for this compound is summarized in the following table:

| Parameter | Information |

|---|---|

| CAS Number | 59504-29-9 |

| Molecular Formula | C₁₀H₁₃ClN₂ |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | 5-chloro-2-(pyrrolidin-1-yl)aniline |

| InChI Key | BSNLODLNAJXRMB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)Cl)N |

The compound contains a benzene ring with an amino group (-NH₂) at position 2 and a chlorine atom at position 5, while a pyrrolidine ring is attached to the benzene ring at position 2 . This arrangement creates a molecule with interesting chemical and biological properties.

Structural Characteristics

The structure of 5-Chloro-2-(pyrrolidin-1-yl)aniline consists of three key components:

-

An aniline component (a benzene ring with an amino group)

-

A pyrrolidine ring connected to the benzene ring

-

A chlorine atom as a substituent on the benzene ring

This structure creates a molecule with specific electronic properties and reactivity patterns. The presence of the pyrrolidine ring introduces a basic nitrogen atom, while the aniline component provides a nucleophilic site. The chlorine substituent influences the electronic distribution within the molecule and can serve as a site for further functionalization .

Physical Properties

The physical properties of 5-Chloro-2-(pyrrolidin-1-yl)aniline are important for understanding its behavior in various applications. While specific data for the free base is limited in the search results, related properties can be inferred:

| Property | Value |

|---|---|

| Appearance | Solid |

| Solubility | Soluble in common organic solvents |

| Predicted CCS (Collision Cross Section) [M+H]⁺ | 138.5 Ų |

| Predicted CCS [M+Na]⁺ | 153.0 Ų |

| Predicted CCS [M+NH₄]⁺ | 148.3 Ų |

The hydrochloride salt form of this compound (CAS: 1052547-63-3) has been more extensively characterized and has a molecular weight of 233.14 g/mol .

Synthesis and Preparation

Purification Methods

After synthesis, purification of 5-Chloro-2-(pyrrolidin-1-yl)aniline is crucial for obtaining high-quality material suitable for research and development applications. Common purification methods include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel or other stationary phases

-

Conversion to a salt form (such as the hydrochloride) for purification, followed by freebase recovery

For analytical characterization, techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Chemical Properties and Reactivity

Reactivity Patterns

The reactivity of 5-Chloro-2-(pyrrolidin-1-yl)aniline is determined by its functional groups:

-

The primary amine group (-NH₂) serves as a nucleophilic center for various transformations including:

-

Condensation reactions with aldehydes and ketones

-

Acylation reactions

-

Diazotization reactions

-

-

The pyrrolidine nitrogen provides additional reactivity:

-

Quaternization reactions

-

Coordination with metal ions

-

Hydrogen bonding interactions

-

-

The chlorine substituent can participate in:

These reactivity patterns make 5-Chloro-2-(pyrrolidin-1-yl)aniline a versatile building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Applications and Uses

Pharmaceutical Applications

5-Chloro-2-(pyrrolidin-1-yl)aniline serves as an important intermediate in pharmaceutical synthesis. Its structural features make it valuable for developing compounds with specific biological activities:

-

The compound can be utilized in the synthesis of:

-

Enzyme inhibitors

-

Receptor ligands

-

Anti-inflammatory agents

-

Analgesic compounds

-

-

The pyrrolidine ring in its structure is known to interact with enzymes involved in neurotransmitter regulation, such as monoamine oxidases, which can lead to modulation of neurotransmitter levels in the brain, potentially affecting mood and cognitive functions .

Research and Development Uses

In research settings, 5-Chloro-2-(pyrrolidin-1-yl)aniline finds applications in:

-

Medicinal chemistry research for developing novel therapeutic agents

-

Structure-activity relationship studies

-

Development of chemical probes for biological systems

For example, derivatives of this compound have been investigated for their potential in developing compounds that target specific enzymes or receptors, contributing to drug discovery efforts.

Industrial Applications

Beyond pharmaceutical research, 5-Chloro-2-(pyrrolidin-1-yl)aniline has potential applications in:

-

Agricultural chemistry for the development of crop protection agents

-

Material science applications, where it may contribute to the development of specialty polymers or materials with specific properties

| Hazard Type | Classification |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |

These classifications are based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria .

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 5-Chloro-2-(pyrrolidin-1-yl)aniline exist, with variations in substituents or ring systems:

| Compound | CAS Number | Variation from 5-Chloro-2-(pyrrolidin-1-yl)aniline |

|---|---|---|

| 5-chloro-2-(1H-pyrrol-1-yl)aniline | 10655401 | Pyrrol ring instead of pyrrolidine |

| 5-Chloro-2-nitroaniline | 1635-61-6 | Nitro group instead of pyrrolidine |

| 5-chloro-2-(piperidin-1-yl)aniline | 412308-45-3 | Piperidine ring instead of pyrrolidine |

| 3-Chloro-2-pyrrolidin-1-yl-phenylamine | 58785-05-0 | Chlorine at position 3 instead of 5 |

These structural analogs may exhibit different physical, chemical, and biological properties compared to 5-Chloro-2-(pyrrolidin-1-yl)aniline, offering opportunities for comparative studies and structure-activity relationship investigations .

Salt Forms

The salt forms of 5-Chloro-2-(pyrrolidin-1-yl)aniline are also of significant interest, particularly for applications requiring improved solubility or stability:

-

5-Chloro-2-(pyrrolidin-1-yl)aniline hydrochloride (CAS: 1052547-63-3)

-

5-Chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride (CAS: 1177348-11-6)

These salt forms often exhibit different solubility profiles and may be preferred for certain applications, particularly in pharmaceutical research where consistent solubility is crucial.

Comparative Properties

A comparison of 5-Chloro-2-(pyrrolidin-1-yl)aniline with its structural analogs reveals interesting trends in physical and chemical properties:

-

The presence of different nitrogen-containing heterocycles (pyrrolidine vs. pyrrole vs. piperidine) affects:

-

Basicity of the nitrogen atom

-

Conformational flexibility

-

Lipophilicity

-

Hydrogen bonding patterns

-

-

The position of the chlorine substituent influences:

-

Electronic distribution within the molecule

-

Reactivity patterns

-

Potential for metabolic transformations

-

-

The salt forms exhibit distinct properties compared to the free base:

Current Research and Future Perspectives

Recent Studies

Recent research involving 5-Chloro-2-(pyrrolidin-1-yl)aniline and related compounds has focused on several areas:

-

Development of new synthetic methodologies for efficient preparation of substituted anilines

-

Exploration of their potential as building blocks for pharmaceutical compounds

-

Investigation of structure-activity relationships in various biological systems

-

Application in the synthesis of specialty materials with unique properties

For example, compounds containing the pyrrolidine ring have been studied for their binding conformations and potency towards certain receptors, suggesting potential applications for 5-Chloro-2-(pyrrolidin-1-yl)aniline in drug development .

Research Gaps

Despite the interest in 5-Chloro-2-(pyrrolidin-1-yl)aniline, several research gaps remain:

-

Detailed mechanistic studies on its reactivity under various conditions

-

Comprehensive evaluation of its biological activities

-

Investigation of potential applications beyond pharmaceutical synthesis

-

Development of improved synthetic routes with higher yields and selectivity

-

Systematic toxicological profiling

Addressing these gaps would enhance our understanding of this compound and expand its potential applications in various fields.

Future Directions

Future research on 5-Chloro-2-(pyrrolidin-1-yl)aniline may focus on:

-

Exploration of its potential as a scaffold for the development of compounds with specific biological activities

-

Investigation of catalytic methods for its functionalization

-

Studies on its interaction with various biological targets

-

Development of sustainable and environmentally friendly synthetic routes

-

Application in emerging areas such as materials science and diagnostic agent development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume